molecular formula C9H18ClNO B7988465 2-Oxa-8-azaspiro[5.5]undecane hydrochloride

2-Oxa-8-azaspiro[5.5]undecane hydrochloride

Cat. No.: B7988465
M. Wt: 191.70 g/mol
InChI Key: KSYVCAYVFXCPSF-UHFFFAOYSA-N
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Description

2-Oxa-8-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by a unique structural framework. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-8-azaspiro[5.5]undecane hydrochloride typically involves the Prins cyclization reaction. The reaction conditions often include the use of a Grubbs catalyst in an olefin metathesis reaction .

Industrial Production Methods

Industrial production methods for 2-Oxa-8-azaspiro[5 the complexity of the chemical synthesis of spirocyclic structures suggests that industrial production would require optimization of the synthetic routes to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-Oxa-8-azaspiro[5.5]undecane hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

2-Oxa-8-azaspiro[5.5]undecane hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Oxa-8-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been characterized as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a member of the MmpL family of transporters required for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the bacterium’s death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxa-8-azaspiro[5.5]undecane hydrochloride is unique due to its specific structural arrangement, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound in various fields of scientific research and industrial applications .

Properties

IUPAC Name

2-oxa-8-azaspiro[5.5]undecane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO.ClH/c1-3-9(7-10-5-1)4-2-6-11-8-9;/h10H,1-8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSYVCAYVFXCPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCOC2)CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20857376
Record name 2-Oxa-8-azaspiro[5.5]undecane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67952-11-8
Record name 2-Oxa-8-azaspiro[5.5]undecane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20857376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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